N-(4-butoxyphenyl)-3-iodobenzamide
Description
N-(4-Butoxyphenyl)-3-iodobenzamide is a benzamide derivative characterized by a 3-iodobenzoic acid core substituted with a 4-butoxyphenyl group via an amide linkage.
Properties
Molecular Formula |
C17H18INO2 |
|---|---|
Molecular Weight |
395.23g/mol |
IUPAC Name |
N-(4-butoxyphenyl)-3-iodobenzamide |
InChI |
InChI=1S/C17H18INO2/c1-2-3-11-21-16-9-7-15(8-10-16)19-17(20)13-5-4-6-14(18)12-13/h4-10,12H,2-3,11H2,1H3,(H,19,20) |
InChI Key |
SENGGKZKPKKGNA-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)I |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)I |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Electronic Comparisons
Key Observations :
- Lipophilicity: The butoxy group increases logP compared to the cyano or acetamido derivatives, suggesting superior membrane permeability but lower aqueous solubility .
Pharmacological and Functional Comparisons
DNA-Targeted Agents :
- A3 () : When labeled with ¹²⁵I, A3 binds DNA via its acridine moiety, inducing 1–1.4 DNA double-strand breaks (DSB) per decay. This highlights the importance of intercalating groups for radiopharmaceutical efficacy .
- This compound : Lacks an intercalating moiety, implying different therapeutic mechanisms (e.g., receptor binding rather than DNA damage).
- Opioid Receptor Ligands (Inference from ): describes structurally complex opioid receptor ligands (e.g., compound 17) synthesized using 3-iodobenzamide intermediates.
Physicochemical Properties
- Hydrogen Bonding: N-(3-Acetamidophenyl)-3-iodobenzamide () has two H-bond donors and four acceptors, enhancing solubility compared to the butoxyphenyl analog (one H-bond donor from the amide) .
- Polar Surface Area (PSA) :
- The acetamido derivative’s PSA (46.59 Ų) exceeds that of the butoxyphenyl compound (estimated ~35–40 Ų), further reducing its membrane permeability .
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